molecular formula C16H17N3O2 B4059133 3-(isobutyrylamino)-N-4-pyridinylbenzamide

3-(isobutyrylamino)-N-4-pyridinylbenzamide

Cat. No. B4059133
M. Wt: 283.32 g/mol
InChI Key: QBZRNRZOCYUDBM-UHFFFAOYSA-N
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Description

3-(isobutyrylamino)-N-4-pyridinylbenzamide, also known as IBPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBPB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Pharmacological Significance

Chemical compounds with complex structures, including benzamide derivatives, often possess significant pharmacological properties. For instance, derivatives similar to 3-(isobutyrylamino)-N-4-pyridinylbenzamide have been explored for their therapeutic potential across various conditions, including neurodegenerative diseases, cancer, and infectious diseases. The structural complexity allows for interaction with biological targets, potentially inhibiting or modulating biological pathways. Research into similar compounds has highlighted their role in drug discovery and development, underscoring the importance of chemical synthesis and modification in enhancing biological activity and selectivity (Danao et al., 2021).

Biochemical Applications

In the realm of biochemistry, compounds like 3-(isobutyrylamino)-N-4-pyridinylbenzamide serve as tools for studying enzyme interactions, signaling pathways, and metabolic processes. Their ability to act as inhibitors or activators of specific enzymes can provide insights into the biochemical basis of diseases and the mechanism of action of potential drugs. For example, research on acrylamide, a compound with a different application but relevant due to its biochemical interactions, shows extensive studies on its metabolism, toxicology, and effects on human health, pointing to the critical examination of chemical compounds in biological systems (Friedman, 2003).

Material Science and Engineering

Beyond pharmacology and biochemistry, the applications extend into materials science, where the structural properties of such compounds contribute to the development of novel materials, coatings, and additives. The specific interactions and stability offered by complex chemical structures enable advancements in polymers, nanotechnology, and composite materials, reflecting the interdisciplinary nature of chemical compound research. Studies on polymeric materials, for instance, underscore the role of chemical components in improving material properties for various industrial applications (Chatham et al., 2019).

properties

IUPAC Name

3-(2-methylpropanoylamino)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(2)15(20)19-14-5-3-4-12(10-14)16(21)18-13-6-8-17-9-7-13/h3-11H,1-2H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZRNRZOCYUDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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